Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate
CAS No.:
Cat. No.: VC13818412
Molecular Formula: C11H18F2N2O2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18F2N2O2 |
|---|---|
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | tert-butyl (3aS,6aS)-3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-4-7-8(5-15)14-6-11(7,12)13/h7-8,14H,4-6H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChI Key | OFSBJWRGRKVXQR-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NCC2(F)F |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)NCC2(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)NCC2(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name, tert-butyl (3aS,6aS)-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, reflects its bicyclic framework and stereochemistry. The cis configuration of the fluorine atoms is denoted by the rel-(3aS,6aS) descriptor, indicating their spatial arrangement on the saturated pyrrolopyrrole core. The molecular formula accounts for 11 carbon, 18 hydrogen, 2 fluorine, 2 nitrogen, and 2 oxygen atoms, yielding a precise molecular weight of 248.27 g/mol .
Structural Elucidation
The compound’s structure combines a hexahydropyrrolo[3,4-b]pyrrole bicyclic system with two fluorine atoms at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 5-position. The SMILES notation, [H][C@@]12CN(C(=O)OC(C)(C)C)C[C@]1([H])C(F)(F)CN2, highlights the stereospecific fluorine placement and the Boc group’s tert-butyl moiety. X-ray crystallography or advanced NMR techniques would be required to confirm the absolute configuration, though supplier data consistently report the cis isomer .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2597334-02-4 | |
| Molecular Weight | 248.27 g/mol | |
| Purity | ≥97% | |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Solubility | Likely polar aprotic solvents | Inferred |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl cis-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves multistep organic reactions, typically starting from pyrrolidine or pyrrole precursors. A plausible route includes:
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Core Formation: Cyclization of a diamine or amino alcohol derivative to construct the bicyclic pyrrolopyrrole framework.
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Fluorination: Introduction of fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor®) under controlled conditions to ensure cis selectivity.
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Protection: Installation of the Boc group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
Challenges include maintaining stereochemical integrity during fluorination and avoiding over-fluorination. The use of anhydrous solvents (e.g., THF, DMF) and inert atmospheres is critical to prevent side reactions.
Analytical Validation
Post-synthesis, the compound’s purity and structure are confirmed through:
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NMR Spectroscopy: , , and NMR to verify fluorine integration and stereochemistry.
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Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 248.27.
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HPLC: Purity assessment using reverse-phase chromatography .
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s utility lies in its dual functionality: the Boc group serves as a temporary protecting group for secondary amines, while the fluorine atoms enhance lipophilicity and metabolic stability. These features make it valuable for constructing:
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Kinase Inhibitors: Fluorinated bicyclic amines are prevalent in ATP-binding site targeting.
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GPCR Modulators: The rigid pyrrolopyrrole scaffold may complement helical transmembrane domains .
Pharmacological Advantages of Fluorine
Fluorination at the 3-position alters electron distribution and steric bulk, potentially improving target binding affinity. Comparative studies of fluorinated vs. non-fluorinated analogs could reveal enhanced bioavailability or prolonged half-life, though such data remain unpublished for this specific compound .
Future Directions and Research Gaps
Unexplored Synthetic Modifications
Future work could explore:
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Derivatization: Removal of the Boc group to access the free amine for further coupling.
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Isosteric Replacements: Substituting fluorine with other halogens or bioisosteres (e.g., trifluoromethyl).
Biological Screening
Despite its potential, no peer-reviewed studies on the compound’s biological activity exist. Collaborations with pharmaceutical researchers could elucidate its utility in hit-to-lead optimization campaigns.
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